molecular formula C13H28OSi2 B8612428 tert-Butyl(dimethyl){[4-(trimethylsilyl)but-3-yn-1-yl]oxy}silane CAS No. 110519-15-8

tert-Butyl(dimethyl){[4-(trimethylsilyl)but-3-yn-1-yl]oxy}silane

Cat. No.: B8612428
CAS No.: 110519-15-8
M. Wt: 256.53 g/mol
InChI Key: PJCKHWHRIGMRBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl(dimethyl){[4-(trimethylsilyl)but-3-yn-1-yl]oxy}silane is a useful research compound. Its molecular formula is C13H28OSi2 and its molecular weight is 256.53 g/mol. The purity is usually 95%.
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Properties

CAS No.

110519-15-8

Molecular Formula

C13H28OSi2

Molecular Weight

256.53 g/mol

IUPAC Name

tert-butyl-dimethyl-(4-trimethylsilylbut-3-ynoxy)silane

InChI

InChI=1S/C13H28OSi2/c1-13(2,3)16(7,8)14-11-9-10-12-15(4,5)6/h9,11H2,1-8H3

InChI Key

PJCKHWHRIGMRBO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC#C[Si](C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-(t-butyldimethylsiloxy)-3-butyne (49.0 g, 0.27 mol) in 250 mL of THF, at -78° C. under Ar, was added a solution of n-butyllithium (1.6 M in hexane, 170 mL, 0.27 mol) over ca. 45 min. The mixture was stirred at -78° C. for 30 min and then at 0° C. for 1.5 h. The resulting solution was recooled at -78° C. and then trimethylsilyl chloride (34.0 mL, 0.27 mol) was added dropwise. After the addition the mixture was allowed to warm to room temperature over 18 h and then it was diluted with hexane, washed (H2O, sat. aq. NaHCO3, brine), dried (Na2SO4) and evaporated to give an oil. Distillation at reduced pressure afforded the title compound (60.0 g, 88%) as a colourless oil, bp 70°-75° C./0.1 mm: IR (neat) 2180, 1253, 1112, 841 cm-1 ; 1H NMR (CDCl3, 200 MHz) δ3.72 (t, J=7.0 Hz, 2H), 2.43 (t, J=7.0 Hz, 2H), 0.90 (s, 9H), 0.14 (s, 9H), 0.07 (s, 6H).
Quantity
49 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
34 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
88%

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